

Preparing Fura-2 Pentapotassium Salt Stock Solutions for Intracellular Calcium Measurement

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Compound of Interest

Compound Name: *Fura-2 pentapotassium*

Cat. No.: *B15552966*

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 is a ratiometric fluorescent indicator dye used to measure intracellular calcium concentration ($[Ca^{2+}]_i$). Its pentapotassium salt form is a cell-impermeant, water-soluble molecule ideal for direct introduction into cells via techniques such as microinjection or scrape loading. Upon binding to Ca^{2+} , the excitation maximum of Fura-2 shifts from approximately 380 nm to 340 nm, while the emission maximum remains around 510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, providing a robust and quantitative measurement that is less susceptible to variations in dye concentration, cell thickness, or photobleaching. This document provides detailed protocols for the preparation of **Fura-2 pentapotassium** salt stock solutions and their application in measuring intracellular calcium.

Properties of Fura-2 Pentapotassium Salt

A summary of the key quantitative data for **Fura-2 pentapotassium** salt is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	831.99 g/mol	[1]
Excitation Wavelength (Ca ²⁺ -free)	~363-380 nm	[2]
Excitation Wavelength (Ca ²⁺ -bound)	~335-340 nm	[2]
Emission Wavelength	~505-512 nm	[2]
Dissociation Constant (Kd) for Ca ²⁺	~145 nM	[2]
Solubility	Soluble in water and DMSO	[2]
Appearance	Light yellow solid	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Fura-2 Pentapotassium Salt Aqueous Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Fura-2 pentapotassium** salt in an aqueous buffer, suitable for dilution into intracellular injection buffers.

Materials:

- Fura-2, pentapotassium salt (e.g., 1 mg vial)
- High-purity, sterile water (e.g., molecular biology grade) or a simple buffer like 10 mM HEPES, pH 7.2
- Microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- Allow the vial of **Fura-2 pentapotassium** salt to equilibrate to room temperature before opening to prevent condensation of moisture.
- To a 1 mg vial of **Fura-2 pentapotassium** salt (MW = 831.99), add 120.2 μL of sterile, high-purity water or 10 mM HEPES buffer (pH 7.2) to achieve a final concentration of 10 mM.
- Vortex the solution thoroughly to ensure the salt is completely dissolved. The solution should be a clear, pale yellow.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 μL) in light-protected microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C , the stock solution is stable for at least one month, and for up to six months at -80°C .^[1] Avoid repeated freeze-thaw cycles.

Quality Control of the Stock Solution

A simple quality control check can be performed using a spectrophotometer to confirm the concentration of the Fura-2 stock solution.

- Dilute an aliquot of the 10 mM stock solution in a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2). A 1:100 dilution to a final concentration of 100 μM is a reasonable starting point.
- Measure the absorbance spectrum of the diluted solution. Fura-2 has a characteristic absorbance peak around 363 nm in a calcium-free environment.^[2]
- The concentration can be estimated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient (approximately $27,000 \text{ M}^{-1}\text{cm}^{-1}$ at 363 nm in the absence of calcium), c is the concentration, and l is the path length of the cuvette.^[2]

Protocol 2: Preparation of Working Solution for Microinjection

This protocol describes the dilution of the 10 mM stock solution into an intracellular-like buffer for microinjection into cells.

Materials:

- 10 mM **Fura-2 pentapotassium** salt stock solution
- Sterile intracellular injection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
- Microcentrifuge tubes

Procedure:

- Thaw an aliquot of the 10 mM **Fura-2 pentapotassium** salt stock solution on ice, protected from light.
- Dilute the stock solution into the sterile intracellular injection buffer to a final concentration typically ranging from 50 μ M to 100 μ M for patch clamp experiments, or higher (up to 1-10 mM) for pressure injection, depending on the cell type and experimental requirements.^[3] For example, to prepare 100 μ L of a 100 μ M working solution, add 1 μ L of the 10 mM stock solution to 99 μ L of intracellular injection buffer.
- Keep the working solution on ice and protected from light until use. It is recommended to prepare the working solution fresh for each experiment.

Protocol 3: In Vitro Calibration of Fura-2 Fluorescence

To accurately determine the intracellular calcium concentration from the fluorescence ratio, an in vitro calibration is often performed to determine the minimum (R_{min}), maximum (R_{max}), and other calibration constants for your specific experimental setup.

Materials:

- **Fura-2 pentapotassium** salt
- Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, 10 mM EGTA, pH 7.2)
- Calcium-saturating buffer (e.g., 100 mM KCl, 10 mM MOPS, 10 mM $CaCl_2$, pH 7.2)

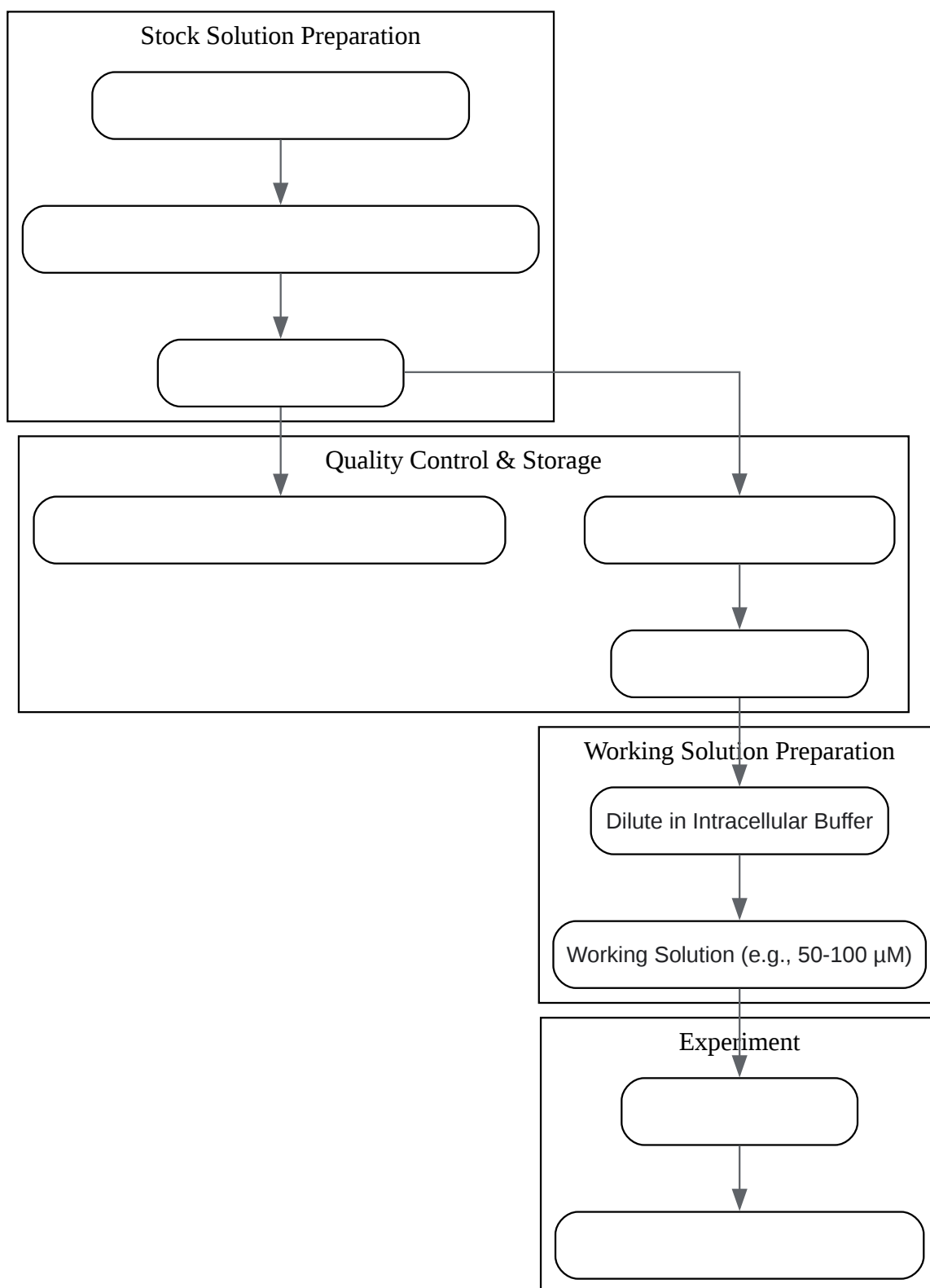
- Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

- Prepare a set of calibration solutions with known free calcium concentrations. This can be achieved by mixing the calcium-free and calcium-saturating buffers in different proportions.
- Add **Fura-2 pentapotassium** salt to each calibration solution to a final concentration similar to that expected inside the cells (e.g., 1-10 μM).
- Measure the fluorescence intensity at the emission wavelength ($\sim 510\text{ nm}$) with excitation at both $\sim 340\text{ nm}$ and $\sim 380\text{ nm}$ for each calibration solution.
- Calculate the fluorescence ratio (Intensity at 340 nm excitation / Intensity at 380 nm excitation) for each solution.
- Determine R_{min} from the ratio in the calcium-free solution and R_{max} from the ratio in the calcium-saturating solution.
- These values can then be used in the Grynkiewicz equation to calculate the calcium concentration from the experimentally measured fluorescence ratios in your cells.

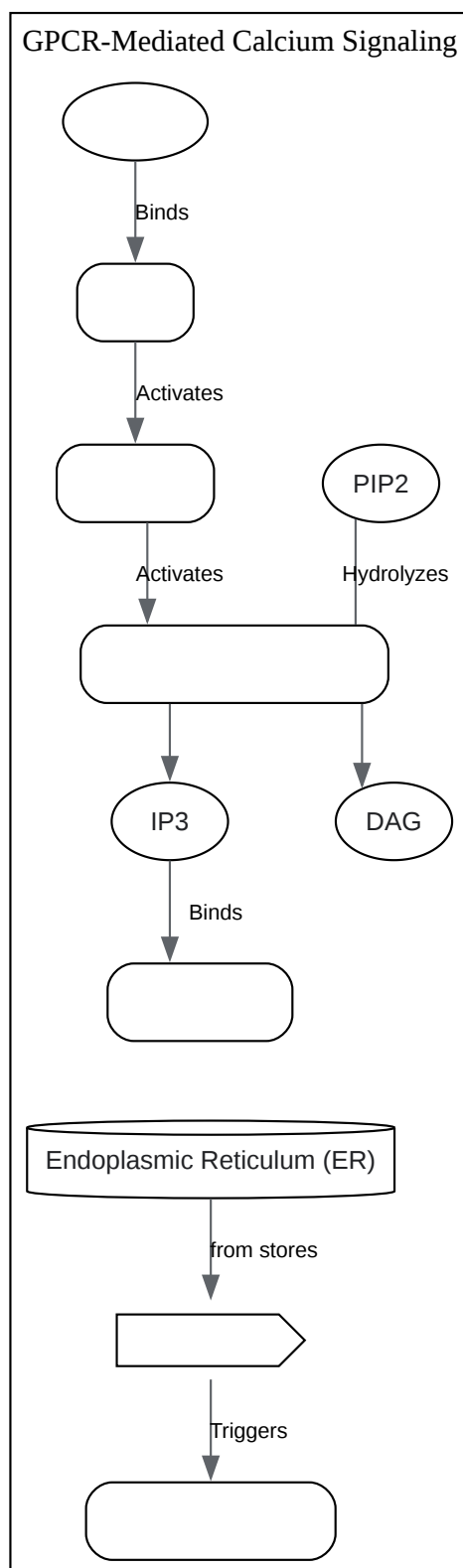
Visualizing the Workflow and Signaling Pathway

To aid in understanding the experimental process and the biological context, the following diagrams are provided.



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Caption: Workflow for preparing and using **Fura-2 pentapotassium** salt.



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Caption: GPCR-mediated intracellular calcium release pathway.

Conclusion

Fura-2 pentapotassium salt remains a valuable tool for the quantitative measurement of intracellular calcium. Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results. The protocols outlined in this document provide a comprehensive guide for researchers, from the initial handling of the lyophilized powder to its use in cellular microinjection and data calibration. By following these procedures, researchers can confidently employ Fura-2 to investigate the intricate roles of calcium signaling in various biological processes.

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